phenyl(tetrahydro-2H-pyran-4-yl)Methanol
Overview
Description
Phenyl(tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C12H16O2. It is a derivative of tetrahydropyran, featuring a phenyl group attached to the methanol moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(tetrahydro-2H-pyran-4-yl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction typically proceeds as follows:
- Add LiAlH4 to a Schlenk flask and flush with argon.
- Add THF to the flask and stir the mixture.
- Slowly add the ester to the mixture while maintaining a low temperature.
- Stir the suspension until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl(tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Phenyl(tetrahydro-2H-pyran-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl(tetrahydro-2H-pyran-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Phenyl(tetrahydro-2H-pyran-4-yl)methanol can be compared with other similar compounds, such as:
Tetrahydropyran-2-methanol: This compound features a similar tetrahydropyran ring but lacks the phenyl group, resulting in different chemical properties and applications.
Tetrahydropyran-4-ylmethanol: Another related compound with a hydroxymethyl group at the 4-position of the tetrahydropyran ring.
The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
IUPAC Name |
oxan-4-yl(phenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFMSSNPTLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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